molecular formula C12H24O B13338553 2-(2-Methylbutyl)cycloheptan-1-ol

2-(2-Methylbutyl)cycloheptan-1-ol

Cat. No.: B13338553
M. Wt: 184.32 g/mol
InChI Key: XWZGJZQACGOUBP-UHFFFAOYSA-N
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Description

2-(2-Methylbutyl)cycloheptan-1-ol is an organic compound with the molecular formula C12H24O It is a cycloheptanol derivative, characterized by the presence of a 2-methylbutyl group attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)cycloheptan-1-ol typically involves the alkylation of cycloheptanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylbutyl)cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation techniques.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Cycloheptanone or 2-(2-Methylbutyl)cycloheptanoic acid.

    Reduction: 2-(2-Methylbutyl)cycloheptane.

    Substitution: 2-(2-Methylbutyl)cycloheptyl chloride or bromide.

Scientific Research Applications

2-(2-Methylbutyl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylbutyl)cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cycloheptane ring and 2-methylbutyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

    2-Methylbutyl acetate: An ester with a fruity odor, used in flavors and fragrances.

    Cycloheptanol: A simpler alcohol with similar structural features but lacking the 2-methylbutyl group.

    2-Methylbutanol: A primary alcohol with a similar side chain but different ring structure.

Uniqueness: 2-(2-Methylbutyl)cycloheptan-1-ol is unique due to the combination of its cycloheptane ring and 2-methylbutyl side chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-(2-methylbutyl)cycloheptan-1-ol

InChI

InChI=1S/C12H24O/c1-3-10(2)9-11-7-5-4-6-8-12(11)13/h10-13H,3-9H2,1-2H3

InChI Key

XWZGJZQACGOUBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCCCCC1O

Origin of Product

United States

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